7-Iodoquinolin-6-ol
CAS No.:
Cat. No.: VC15923539
Molecular Formula: C9H6INO
Molecular Weight: 271.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6INO |
|---|---|
| Molecular Weight | 271.05 g/mol |
| IUPAC Name | 7-iodoquinolin-6-ol |
| Standard InChI | InChI=1S/C9H6INO/c10-7-5-8-6(4-9(7)12)2-1-3-11-8/h1-5,12H |
| Standard InChI Key | XJMLLIVTKBBPCU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)I)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
7-Iodoquinolin-6-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring. The iodine atom at position 7 and the hydroxyl group at position 6 introduce distinct electronic and steric effects that influence its reactivity and interactions (Table 1).
Table 1: Fundamental molecular properties of 7-iodoquinolin-6-ol
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1261739-39-2 | |
| Molecular Formula | ||
| Molecular Weight | 271.06 g/mol | |
| IUPAC Name | 7-Iodoquinolin-6-ol | |
| SMILES Notation | OC1=C2C(=CC=CN2)C=C(I)C=C1 |
The compound’s planar structure facilitates π-π stacking interactions, while the electronegative iodine atom enhances susceptibility to electrophilic substitution reactions at adjacent positions .
Synthetic Methodologies
Halogenation Strategies
Physicochemical Properties
Solubility and Lipophilicity
7-Iodoquinolin-6-ol exhibits limited aqueous solubility due to its aromatic backbone and iodine substituent. Experimental logP values for related iodinated quinolines range from 2.5–3.5, indicating moderate lipophilicity suitable for membrane penetration .
Stability and Reactivity
The compound is stable under ambient conditions but susceptible to photodehalogenation upon prolonged UV exposure. In acidic media, the hydroxyl group may undergo protonation, enhancing electrophilic substitution at electron-rich positions .
Future Directions
-
Synthetic Optimization: Developing regioselective iodination protocols to improve yields of 7-iodoquinolin-6-ol.
-
Biological Screening: Evaluating TLR inhibition and antiviral activity in in vitro models.
-
Derivatization: Exploring cross-coupled analogs for enhanced pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume